氯化亚锡

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

. It is widely used in various industrial and chemical processes due to its reducing properties. Stannous chloride forms a stable dihydrate, but its aqueous solutions tend to undergo hydrolysis, especially when heated .

科学研究应用

Stannous chloride has a wide range of applications in scientific research and industry:

Chemistry: Used as a reducing agent in various chemical reactions and as a catalyst in organic synthesis.

Biology: Employed in the preparation of radiopharmaceuticals for imaging and diagnostic purposes.

Medicine: Utilized in nuclear medicine for labeling radiopharmaceuticals with technetium-99m.

Industry: Applied in tin-plating processes and as a mordant in textile dyeing.

作用机制

Target of Action

Stannous Chloride (SnCl2) primarily targets technetium-99m, a radiological agent used in medical imaging . It is also known to interact with bacteria, reducing their growth rate .

Mode of Action

Stannous Chloride acts as a reducing agent for technetium-99m, allowing it to form a complex with phosphate-containing moieties . This interaction results in the formation of a Tc99m-Sn-pyrophosphate complex . In bacteria, stannous chloride reduces the growth rate .

Result of Action

The primary result of Stannous Chloride’s action is the formation of a complex with technetium-99m, which localizes primarily in bone and infarcted myocardium . This allows for imaging of areas of altered osteogenesis or necrotic heart tissue . In bacteria, it reduces the growth rate .

Action Environment

The action of Stannous Chloride can be influenced by environmental factors. For example, its aqueous solutions tend to undergo hydrolysis, particularly if hot . It is also used in electrolytic baths for tin-plating . In a water treatment system, it was found to be effective at removing mercury inputs and reducing mercury bioaccumulation .

生化分析

Biochemical Properties

Stannous chloride acts as a reducing agent in biochemical reactions . It is known to interact with technetium-99m, the active radiological agent, allowing it to form a complex with phosphate-containing moieties . This interaction is crucial in the field of radiopharmaceuticals .

Cellular Effects

Stannous chloride can generate reactive oxygen species (ROS), which can lead to alterations in DNA, triphosphate nucleotides, and isolated bases . It has been reported to induce low but significant levels of DNA damage .

Molecular Mechanism

The mechanism of action of stannous chloride involves its role as a reducing agent. It allows the formation of a Tc99m-Sn-pyrophosphate complex in combination with sodium pyrophosphate . This complex formation is a key part of its molecular mechanism.

Temporal Effects in Laboratory Settings

Stannous chloride is known to undergo hydrolysis in aqueous solutions, particularly if hot This property can affect its stability and long-term effects in laboratory settings

Metabolic Pathways

Stannous chloride is known to induce heme oxygenase and cause depletion of renal cytochrome P450 . This suggests that it may be involved in the metabolic pathways related to these enzymes.

Transport and Distribution

Given its solubility in water and other solvents , it may be distributed via the body’s fluid systems.

Subcellular Localization

Due to its reactivity and potential to form complexes with other molecules , it may be found in various subcellular locations depending on its interactions

准备方法

Synthetic Routes and Reaction Conditions: Stannous chloride can be synthesized by dissolving metallic tin in hydrochloric acid. The reaction produces stannous chloride and hydrogen gas:

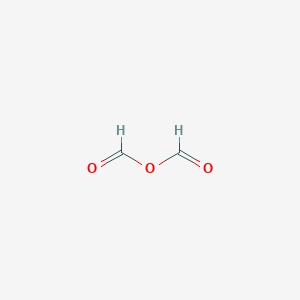

Sn+2HCl→SnCl2+H2

The solution is then evaporated to obtain crystals of stannous chloride dihydrate .

Industrial Production Methods: In industrial settings, stannous chloride is often produced by reacting tin with chlorine gas. This method involves passing chlorine gas over molten tin, resulting in the formation of stannous chloride:

Sn+Cl2→SnCl2

The product is then purified through fractional distillation to achieve high purity .

Types of Reactions:

- Stannous chloride is a strong reducing agent. It can reduce ferric chloride to ferrous chloride:

Reduction: 2FeCl3+SnCl2→2FeCl2+SnCl4

Stannous chloride can be oxidized to stannic chloride in the presence of oxidizing agents:Oxidation: SnCl2+Cl2→SnCl4

Substitution: Stannous chloride can undergo substitution reactions with various ligands to form complexes.

Common Reagents and Conditions:

Hydrochloric acid: Used in the preparation of stannous chloride from metallic tin.

Chlorine gas: Used in the industrial production of stannous chloride.

Ferric chloride: Used in reduction reactions with stannous chloride.

Major Products Formed:

Stannic chloride: Formed through oxidation of stannous chloride.

Ferrous chloride: Formed through reduction of ferric chloride by stannous chloride.

相似化合物的比较

Stannic chloride (SnCl₄): Contains tin in a +4 oxidation state, whereas stannous chloride contains tin in a +2 oxidation state.

Tin(II) fluoride (SnF₂): Another tin(II) compound with similar reducing properties.

Tin(II) bromide (SnBr₂): Similar in structure and reactivity to stannous chloride.

Uniqueness of Stannous Chloride: Stannous chloride is unique due to its strong reducing properties and its ability to form stable complexes with various ligands. Its applications in nuclear medicine and as a catalyst in organic synthesis highlight its versatility and importance in both scientific research and industrial processes .

属性

IUPAC Name |

tin(2+);dichloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Sn/h2*1H;/q;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZWODMDQAVCJE-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

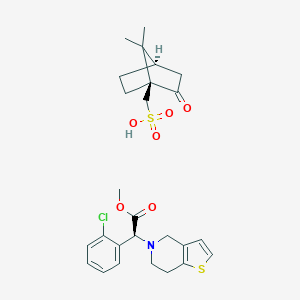

Canonical SMILES |

[Cl-].[Cl-].[Sn+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Sn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde](/img/structure/B48466.png)

![2-[(3S,4aS,6aR,7R,10aR,10bS)-7-(1H-indol-3-ylmethyl)-6a,10b-dimethyl-8-methylidene-1,2,3,4a,5,6,7,9,10,10a-decahydrobenzo[f]chromen-3-yl]propan-2-ol](/img/structure/B48481.png)